3-ethyl-N-(furan-2-ylmethyl)aniline
CAS No.:
Cat. No.: VC17731720
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15NO |
---|---|
Molecular Weight | 201.26 g/mol |
IUPAC Name | 3-ethyl-N-(furan-2-ylmethyl)aniline |
Standard InChI | InChI=1S/C13H15NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h3-9,14H,2,10H2,1H3 |
Standard InChI Key | OTUWIGYHIXHEGT-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=CC=C1)NCC2=CC=CO2 |
Introduction
3-Ethyl-N-(furan-2-ylmethyl)aniline is a complex organic compound characterized by its unique structure, which includes an ethyl group attached to an aniline moiety and a furan-2-ylmethyl substituent. This compound belongs to the class of aromatic amines, known for their reactivity and versatility in organic synthesis. The presence of the furan ring enhances its chemical reactivity and potential biological activity, making it a subject of interest in various research fields, including medicinal chemistry and materials science.
Synthesis and Production
The synthesis of 3-ethyl-N-(furan-2-ylmethyl)aniline typically involves several methods, including reactions that utilize advanced purification techniques like chromatography to enhance yield and purity. Industrial production often employs continuous flow reactors for improved efficiency.
Applications and Research Findings
This compound is valued for its potential applications in pharmaceuticals and materials science due to its ability to interact with various biomolecules. The ethyl group can participate in π–π interactions, while the furan moiety may form hydrogen bonds with target molecules, modulating enzyme activity or receptor signaling pathways.
Application Area | Description |
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Pharmaceutical Research | Potential lead compound in drug development due to its interactions with biological targets. |
Materials Science | Utilized in the synthesis of complex organic molecules. |
Biological Activity
Studies indicate that 3-ethyl-N-(furan-2-ylmethyl)aniline exhibits notable biological activity. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions suggest potential applications in drug discovery and development.
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